

IUPAC nomenclature and CAS number for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethyl-2-hexene

Cat. No.: B3327663

[Get Quote](#)

An In-depth Technical Guide to 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the chemical compound **5,5-Dimethyl-2-hexene**, including its isomers, chemical identifiers, physical and chemical properties, and a representative synthetic protocol.

IUPAC Nomenclature and CAS Registry Information

5,5-Dimethyl-2-hexene is an acyclic alkene that exists as two geometric isomers, (E) and (Z). The location of the double bond is between the second and third carbon atoms of the hexene chain.

Isomer	IUPAC Name	Synonyms	CAS Number
(E)-isomer	(E)-5,5-dimethylhex-2-ene	trans-5,5-Dimethyl-2-hexene	39782-43-9
(Z)-isomer	(Z)-5,5-dimethylhex-2-ene	cis-5,5-Dimethyl-2-Hexene	39761-61-0
Unspecified Isomer	5,5-Dimethyl-2-hexene	36382-10-2	

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the isomers of **5,5-Dimethyl-2-hexene**. This data is essential for experimental design, analytical method development, and quality control.

Table 2.1: General and Computed Properties

Property	(E)-5,5-dimethylhex-2-ene	(Z)-5,5-dimethylhex-2-ene
Molecular Formula	C ₈ H ₁₆	C ₈ H ₁₆
Molecular Weight	112.21 g/mol [1][2]	112.2126 g/mol [3][4]
Exact Mass	112.125200510 Da[1]	112.125200510 Da[5]
IUPAC Standard InChI	InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+[2]	InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5-[3][4]
IUPAC Standard InChIKey	NWZJLSKAFZXSQH-AATRIKPKSA-N[2]	NWZJLSKAFZXSQH-WAYWQWQTSA-N[3][4]
Canonical SMILES	CC=CCC(C)(C)C	C/C=C\CC(C)(C)C
XLogP3	3.3[1][5]	3.3[5]
Complexity	72.5[1]	72.5[5]

Table 2.2: Experimental Physical Properties

Property	(E)-5,5-dimethylhex-2-ene	(Z)-5,5-dimethylhex-2-ene
Boiling Point	Not specified	104.1 °C at 760 mmHg[5]
Density	Not specified	0.727 g/cm³[5]
Refractive Index	Not specified	1.4088[5]
Vapor Pressure	Not specified	36.3 mmHg at 25°C[5]
Flash Point	Not specified	8.4 °C[5]
Melting Point	Not specified	-103.01 °C (estimate)[5]
Kovats Retention Index	706 - 716.8 (Standard non-polar)[1][2]	Data not available

Table 2.3: Spectroscopic Data Availability

Spectrum Type	(E)-5,5-dimethylhex-2-ene	(Z)-5,5-dimethylhex-2-ene
Mass Spectrometry	Available[2]	Available[3]
IR Spectroscopy	Data not available	Available[3]
¹³ C NMR	Available[1]	Data not available
Gas Chromatography	Available[2]	Available[3]

Experimental Protocols: Synthesis of 5,5-Dimethyl-2-hexene

A common and effective method for the stereoselective synthesis of alkenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize **5,5-Dimethyl-2-hexene**, one could react pivalaldehyde (2,2-dimethylpropanal) with the appropriate phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one in this proposed synthesis, typically favor the formation of the (Z)-isomer.

3.1. Illustrative Synthesis of (Z)-5,5-Dimethyl-2-hexene via Wittig Reaction

This protocol is a representative example of how **5,5-Dimethyl-2-hexene** could be synthesized in a laboratory setting.

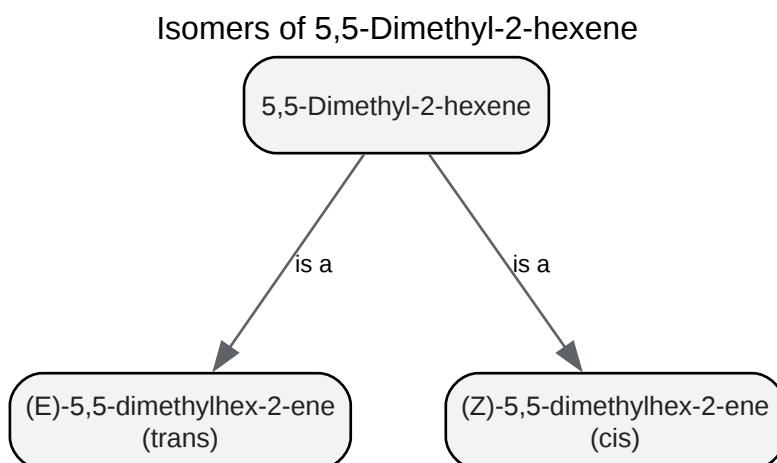
Step 1: Preparation of the Phosphonium Salt

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and 1-bromopropane (1.0 eq) in a suitable solvent such as toluene.
- Heat the mixture to reflux and maintain for 24 hours.
- Cool the reaction mixture to room temperature, which should induce the precipitation of the propyltriphenylphosphonium bromide salt.
- Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Pivalaldehyde

- Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.
- Allow the solution to stir at -78 °C for one hour.
- Slowly add pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

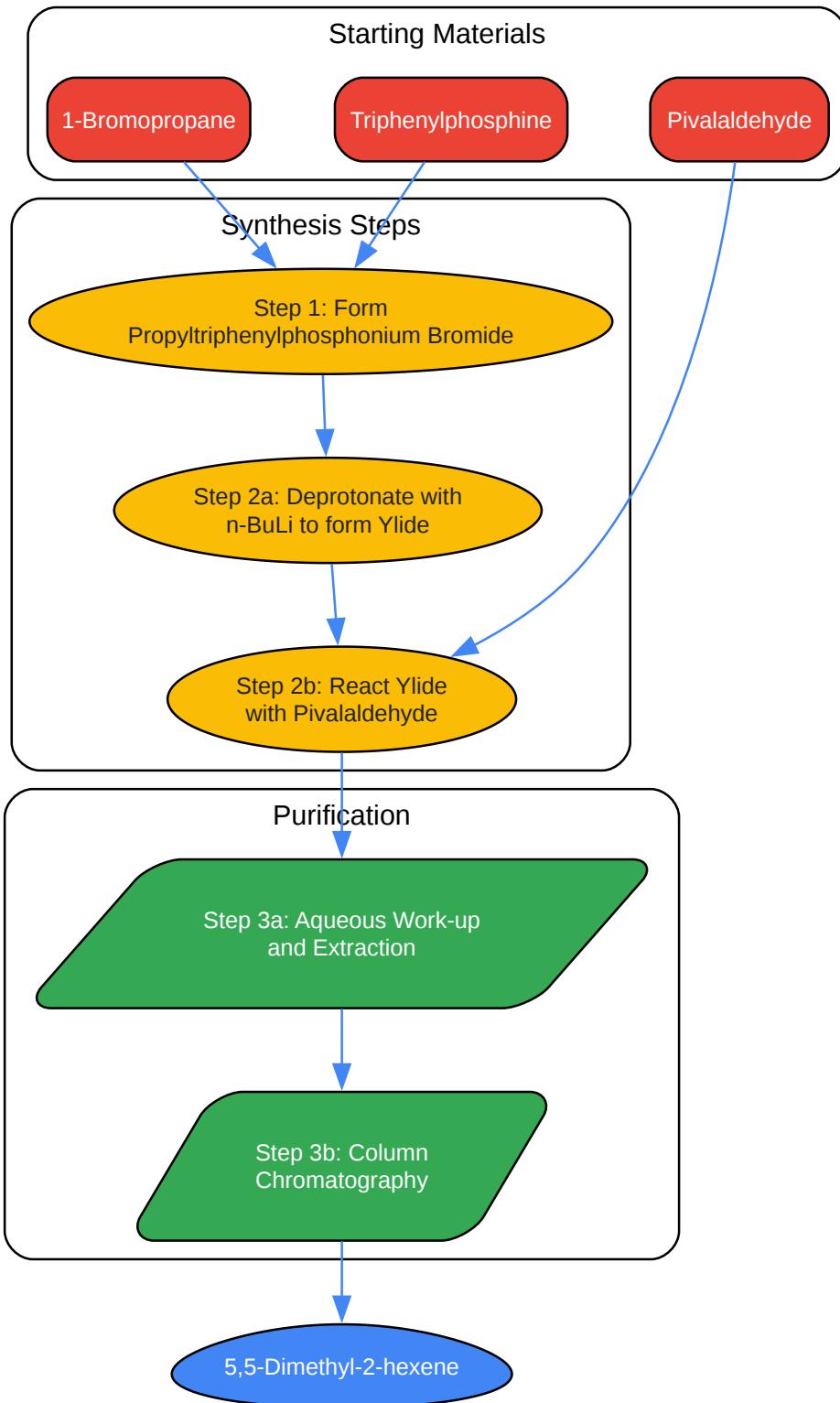

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product will contain the desired **5,5-Dimethyl-2-hexene** and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica gel using a non-polar eluent such as hexanes to isolate the final product.

Diagrams and Workflows

4.1. Isomeric Relationship of **5,5-Dimethyl-2-hexene**

The following diagram illustrates the relationship between the (E) and (Z) isomers of **5,5-Dimethyl-2-hexene**.


[Click to download full resolution via product page](#)

Isomers of **5,5-Dimethyl-2-hexene**

4.2. Synthetic Workflow for **5,5-Dimethyl-2-hexene** via Wittig Reaction

This diagram outlines the key steps in the synthesis of **5,5-Dimethyl-2-hexene** using the Wittig reaction, as detailed in the experimental protocol.

Synthetic Workflow: Wittig Reaction

[Click to download full resolution via product page](#)

Synthetic Workflow: Wittig Reaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. odinity.com [odinity.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [IUPAC nomenclature and CAS number for 5,5-Dimethyl-2-hexene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3327663#iupac-nomenclature-and-cas-number-for-5-5-dimethyl-2-hexene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com